5-[[benzyl(methyl)amino]methyl]-N-(1,2-oxazol-3-ylmethyl)-1,2-oxazole-3-carboxamide
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Overview
Description
5-[[benzyl(methyl)amino]methyl]-N-(1,2-oxazol-3-ylmethyl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique structure incorporating both oxazole and benzylamine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[benzyl(methyl)amino]methyl]-N-(1,2-oxazol-3-ylmethyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through the Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) and aldehydes . The benzylamine moiety can be introduced via reductive amination, where benzylamine reacts with formaldehyde and a reducing agent like sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-[[benzyl(methyl)amino]methyl]-N-(1,2-oxazol-3-ylmethyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, especially at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using aryl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-[[benzyl(methyl)amino]methyl]-N-(1,2-oxazol-3-ylmethyl)-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[[benzyl(methyl)amino]methyl]-N-(1,2-oxazol-3-ylmethyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The oxazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The benzylamine moiety may enhance the compound’s binding affinity to these targets .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole moiety.
Uniqueness
5-[[benzyl(methyl)amino]methyl]-N-(1,2-oxazol-3-ylmethyl)-1,2-oxazole-3-carboxamide is unique due to its dual oxazole rings and benzylamine structure, which may confer distinct biological activities and chemical reactivity compared to other oxazole-containing compounds .
Properties
IUPAC Name |
5-[[benzyl(methyl)amino]methyl]-N-(1,2-oxazol-3-ylmethyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-21(11-13-5-3-2-4-6-13)12-15-9-16(20-24-15)17(22)18-10-14-7-8-23-19-14/h2-9H,10-12H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZDRAGAUPFZHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=CC(=NO2)C(=O)NCC3=NOC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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